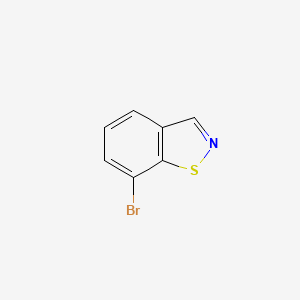

7-溴-1,2-苯并噻唑

描述

7-Bromo-1,2-benzothiazole is a compound that belongs to the benzothiazole family . Benzothiazoles are known to be building blocks or monomers for the synthesis of light-emitting diodes and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecule of 7-Bromo-1,2-benzothiazole is nearly planar . The C-S-C angle in the thiazole ring is 89.0°, while the C-N-C angle in that ring is 111.5 (3)° .Chemical Reactions Analysis

Benzothiazole derivatives have shown significant biological activity, which has led to various synthetic developments. These developments include the synthesis of new benzothiazole-based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .科学研究应用

苯并噻唑衍生物的合成和生物活性

一项研究证明了 6-溴-3-甲基噻唑并[3,2-a]苯并咪唑的合成,具有针对巨噬细胞和 T 淋巴细胞的强效免疫抑制和免疫刺激活性。这些化合物还显示出对 LPS 刺激的 NO 生成和对各种癌细胞系的细胞毒性具有显着的抑制作用,突出了溴代苯并噻唑在开发具有 promising 生物活性的化合物中的多功能性 (Abdel‐Aziz 等人,2011)。

基于苯并噻唑的抗肿瘤剂

2-(4-氨基苯基)苯并噻唑系列,尤其是具有溴取代基的那些,已显示出对各种癌细胞系具有有效的体外抗肿瘤活性。该系列,包括 7-溴-1,2-苯并噻唑的衍生物,代表了开发具有潜在独特作用机制的选择性抗肿瘤剂的重大进步 (Bradshaw 等人,2001)。

苯并噻唑衍生物的抗结核活性

涉及由 3-芳基悉诺和 4-溴-3-芳基悉诺合成的酰胺衍生物的研究证明了对结核分枝杆菌的良好抑制作用。这项研究突出了苯并噻唑及其溴代衍生物在开发新型抗结核药中的潜力 (Taj 等人,2014)。

放射增敏和抗癌特性

7-取代-2-(4-取代苯基)咪唑并[2,1-b][1,3]苯并噻唑已被确认为有效的放射增敏剂和抗癌化合物。这些衍生物对肝癌和黑色素瘤细胞系表现出相当可观的体外抗癌活性,表明它们在提高放射治疗有效性方面很有用 (Majalakere 等人,2020)。

光谱特性和荧光调谐

一项针对 6-二甲氨基-2-苯基苯并噻唑及其卤代衍生物(包括 7-溴变体)的研究调查了它们的光谱和光物理特性。研究结果表明,卤代(包括溴代)可用于调节苯并噻唑荧光团的荧光特性,这可能在材料科学和生物成像中得到应用 (Misawa 等人,2019)。

未来方向

The future directions in the research of benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, involve the development of novel synthetic pathways and the exploration of their biological activity. This includes the development of new benzothiazole-based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules are being compared with the standard reference drugs .

作用机制

Target of Action

7-Bromo-1,2-benzothiazole has been found to have significant activity against several targets. It has been reported to inhibit DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, it has been shown to have inhibitory activity against BCL-2 , a key enzyme involved in apoptosis .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when interacting with DprE1, it inhibits the enzyme’s activity, thereby disrupting the cell wall biosynthesis of M. tuberculosis . When interacting with BCL-2, it disrupts the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis .

Biochemical Pathways

The action of 7-Bromo-1,2-benzothiazole affects several biochemical pathways. In the case of M. tuberculosis, the inhibition of DprE1 disrupts the cell wall biosynthesis pathway . In the context of apoptosis, the disruption of BCL-2 function affects the mitochondrial apoptotic pathway .

Result of Action

The action of 7-Bromo-1,2-benzothiazole leads to molecular and cellular effects. In M. tuberculosis, the disruption of cell wall biosynthesis can lead to the death of the bacteria . In the context of apoptosis, the dysregulation caused by the inhibition of BCL-2 can lead to cell death .

生化分析

Biochemical Properties

Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological effects . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, have been reported to have significant effects on various types of cells . They have been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 7-Bromo-1,2-benzothiazole at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have been investigated for their effects at various dosages in animal models .

Metabolic Pathways

Benzothiazole derivatives have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a protein can provide valuable insights into its functionalities .

属性

IUPAC Name |

7-bromo-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARBSDOBTWXILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139036-97-8 | |

| Record name | 7-bromo-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2770068.png)

![N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)

![5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770077.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)